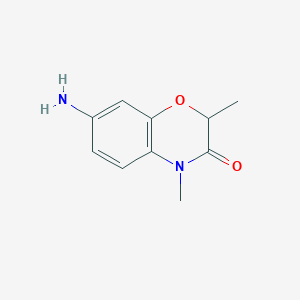

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Descripción general

Descripción

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound is characterized by its unique benzoxazine ring structure, which imparts specific chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylphenol with an appropriate amine and a carbonyl source, followed by cyclization to form the benzoxazine ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Optimization of reaction parameters, such as reactant concentrations, temperature, and pressure, is essential to achieve high efficiency and cost-effectiveness. Purification techniques, including crystallization and chromatography, are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzoxazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

ADMB has shown potential as a scaffold for drug development due to its ability to interact with biological targets. Research indicates that compounds derived from benzoxazinones exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have demonstrated that derivatives of ADMB can inhibit specific enzymes related to cancer progression, making it a candidate for further pharmacological studies .

Organic Synthesis

In organic chemistry, ADMB serves as an important building block for synthesizing more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and cyclization processes. Researchers have utilized ADMB in the synthesis of novel compounds with enhanced biological activities .

Agricultural Applications

Benzoxazinones are known for their role in plant defense mechanisms. ADMB and its derivatives have been investigated for their potential use as natural pesticides or herbicides. Studies indicate that these compounds can exhibit phytotoxicity against certain weeds while being less harmful to crops, suggesting a dual role in pest management strategies .

Material Science

ADMB has been explored for its properties in material science, particularly in the development of polymers and coatings. Its ability to form stable complexes with metal ions makes it useful in creating materials with specific electronic or optical properties. Research into the incorporation of ADMB into polymer matrices has shown promise in enhancing mechanical strength and thermal stability .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on the anticancer properties of ADMB derivatives. The research highlighted that certain modifications to the ADMB structure significantly increased its potency against breast cancer cell lines, demonstrating its potential as a lead compound for further development .

Case Study 2: Agricultural Efficacy

In agricultural research, a field trial assessed the efficacy of an ADMB-based formulation against common weed species. Results indicated that the formulation reduced weed biomass by over 50% compared to untreated controls while maintaining crop yield levels, showcasing its potential as an environmentally friendly herbicide .

Case Study 3: Synthesis of Novel Compounds

A recent synthesis project focused on using ADMB as a precursor for developing new antimicrobial agents. The resulting compounds showed enhanced activity against both Gram-positive and Gram-negative bacteria, indicating that ADMB can be effectively utilized in designing new antibiotics .

Mecanismo De Acción

The mechanism of action of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl groups present in 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one.

7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Contains only one methyl group.

This compound: The compound of interest, with two methyl groups.

Uniqueness

The presence of two methyl groups in this compound imparts unique chemical and physical properties, distinguishing it from other similar compounds

Actividad Biológica

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (commonly referred to as 7-amino-benzoxazinone) is a compound belonging to the benzoxazinone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of 7-amino-benzoxazinone is , with a molecular weight of 192.21 g/mol. The compound features a benzoxazine ring structure, which is significant for its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of benzoxazinones exhibit anticonvulsant properties. A study synthesized various benzylamino derivatives and evaluated their efficacy using the maximal electroshock test (MES). Among these, a related compound showed promising results with an ED50 value of 31.7 mg/kg and a protective index (PI) of 7.2, indicating its potential as an anticonvulsant agent .

Anticancer Properties

The anticancer potential of benzoxazinones has been extensively studied. A comparative analysis revealed that compounds within this class can inhibit the proliferation of various cancer cell lines. For instance, aminophenoxazinones demonstrated IC50 values in the low micromolar range against liver and lung cancer cell lines, suggesting significant cytotoxic effects .

Table 1: Anticancer Activity of Benzoxazinone Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Phx-1 | HepG2 (liver) | 40.33 |

| Phx-3 | A549 (lung) | 38.53 |

| NHP | A549 (lung) | 5.48 |

This table summarizes key findings from studies that highlight the anticancer efficacy of different benzoxazinone derivatives.

Antimicrobial Activity

Benzoxazinone derivatives have also shown antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit the growth of fungi and bacteria, making them candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy Against Pathogens

| Pathogen | Inhibition Concentration (ppm) | % Inhibition |

|---|---|---|

| Sclerotium rolfsii | 1000 | 52.3 |

| Rhizoctonia solani | 1000 | 0 |

The mechanisms underlying the biological activities of 7-amino-benzoxazinone are multifaceted. In the context of anticancer activity, studies suggest that these compounds may act as DNA intercalators and topoisomerase inhibitors, disrupting cancer cell proliferation and inducing apoptosis . Additionally, their ability to inhibit serine proteases contributes to their antimicrobial effects .

Case Studies

In one notable case study involving a series of synthesized benzoxazinones, researchers explored their neuroprotective effects alongside anticonvulsant activity. The study utilized various animal models to assess neurotoxicity and efficacy in seizure models, highlighting the balance between therapeutic effects and safety profiles .

Propiedades

IUPAC Name |

7-amino-2,4-dimethyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-10(13)12(2)8-4-3-7(11)5-9(8)14-6/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQGECPSMWFOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546180 | |

| Record name | 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130137-40-5 | |

| Record name | 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.